Cas no 855715-19-4 (3-chloro-5-methoxy-4-(propan-2-yloxy)benzonitrile)
3-chloro-5-methoxy-4-(propan-2-yloxy)benzonitrile Chemical and Physical Properties
Names and Identifiers
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- 3-chloro-4-isopropoxy-5-methoxybenzonitrile
- CHEMBL4996118
- EN300-10612
- 997-907-5
- AKOS000304804
- 3-chloro-5-methoxy-4-(propan-2-yloxy)benzonitrile
- 3-chloro-5-methoxy-4-propan-2-yloxybenzonitrile
- SCHEMBL3746214
- G36558
- Z56347473
- 855715-19-4
- MFCD02256387
- 3-chloro-4-isopropoxy-5-methoxy-benzonitrile
- CS-0230907
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- Inchi: 1S/C11H12ClNO2/c1-7(2)15-11-9(12)4-8(6-13)5-10(11)14-3/h4-5,7H,1-3H3
- InChI Key: WMMYRTPTGMOELR-UHFFFAOYSA-N
- SMILES: ClC1=CC(C#N)=CC(=C1OC(C)C)OC
Computed Properties
- Exact Mass: 225.0556563g/mol
- Monoisotopic Mass: 225.0556563g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 248
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 42.2Ų
3-chloro-5-methoxy-4-(propan-2-yloxy)benzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C378488-50mg |
3-chloro-5-methoxy-4-(propan-2-yloxy)benzonitrile |
855715-19-4 | 50mg |
$ 50.00 | 2022-04-01 | ||
| TRC | C378488-100mg |
3-chloro-5-methoxy-4-(propan-2-yloxy)benzonitrile |
855715-19-4 | 100mg |
$ 95.00 | 2022-04-01 | ||
| TRC | C378488-500mg |
3-chloro-5-methoxy-4-(propan-2-yloxy)benzonitrile |
855715-19-4 | 500mg |
$ 320.00 | 2022-04-01 | ||
| Enamine | EN300-10612-0.05g |
3-chloro-5-methoxy-4-(propan-2-yloxy)benzonitrile |
855715-19-4 | 95.0% | 0.05g |
$42.0 | 2025-02-21 | |
| Enamine | EN300-10612-0.1g |
3-chloro-5-methoxy-4-(propan-2-yloxy)benzonitrile |
855715-19-4 | 95.0% | 0.1g |
$66.0 | 2025-02-21 | |
| Enamine | EN300-10612-0.25g |
3-chloro-5-methoxy-4-(propan-2-yloxy)benzonitrile |
855715-19-4 | 95.0% | 0.25g |
$92.0 | 2025-02-21 | |
| Enamine | EN300-10612-0.5g |
3-chloro-5-methoxy-4-(propan-2-yloxy)benzonitrile |
855715-19-4 | 95.0% | 0.5g |
$175.0 | 2025-02-21 | |
| Enamine | EN300-10612-1.0g |
3-chloro-5-methoxy-4-(propan-2-yloxy)benzonitrile |
855715-19-4 | 95.0% | 1.0g |
$256.0 | 2025-02-21 | |
| Enamine | EN300-10612-2.5g |
3-chloro-5-methoxy-4-(propan-2-yloxy)benzonitrile |
855715-19-4 | 95.0% | 2.5g |
$503.0 | 2025-02-21 | |
| Enamine | EN300-10612-5.0g |
3-chloro-5-methoxy-4-(propan-2-yloxy)benzonitrile |
855715-19-4 | 95.0% | 5.0g |
$743.0 | 2025-02-21 |
3-chloro-5-methoxy-4-(propan-2-yloxy)benzonitrile Suppliers
3-chloro-5-methoxy-4-(propan-2-yloxy)benzonitrile Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
Additional information on 3-chloro-5-methoxy-4-(propan-2-yloxy)benzonitrile
Comprehensive Overview of 3-Chloro-5-Methoxy-4-(Propan-2-yloxy)Benzonitrile (CAS No. 855715-19-4)
3-Chloro-5-methoxy-4-(propan-2-yloxy)benzonitrile (CAS No. 855715-19-4) is a specialized organic compound that has garnered significant attention in the fields of agrochemicals, pharmaceuticals, and material science. This benzonitrile derivative is characterized by its unique molecular structure, which includes a chloro group, a methoxy group, and an isopropoxy group attached to a benzene ring. The compound's versatility makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of crop protection agents and pharmaceutical intermediates.
One of the most frequently searched questions about 3-chloro-5-methoxy-4-(propan-2-yloxy)benzonitrile revolves around its applications in modern agriculture. With the growing demand for sustainable farming practices, researchers are exploring its potential as a herbicide intermediate. The compound's ability to inhibit specific enzymatic pathways in weeds makes it a promising candidate for next-generation eco-friendly agrochemicals. Additionally, its stability under various environmental conditions has sparked interest in its use for controlled-release formulations, a hot topic in precision agriculture.
In the pharmaceutical industry, CAS No. 855715-19-4 is often discussed in the context of drug discovery. Its structural motifs are commonly found in bioactive molecules targeting central nervous system (CNS) disorders and metabolic diseases. Recent studies have highlighted its role as a key synthetic intermediate for compounds with potential anti-inflammatory and neuroprotective properties. This aligns with the current trend of repurposing existing chemical scaffolds for new therapeutic applications, a strategy that reduces development time and costs.
The synthesis of 3-chloro-5-methoxy-4-(propan-2-yloxy)benzonitrile involves multi-step organic reactions, including etherification and cyanation processes. Chemists frequently search for optimized synthetic routes to improve yield and purity, reflecting the broader industry focus on green chemistry principles. Innovations in catalytic systems and solvent selection for this compound's production are particularly relevant to researchers aiming to minimize environmental impact while maintaining cost-efficiency.
From a material science perspective, the benzonitrile core of this compound has shown interesting properties in liquid crystal formulations and organic electronic materials. As the demand for flexible electronics grows, so does the exploration of novel aromatic nitriles like 855715-19-4 for their dielectric and self-assembly characteristics. These applications tie into current discussions about sustainable alternatives to conventional electronic materials.
Analytical characterization of 3-chloro-5-methoxy-4-(propan-2-yloxy)benzonitrile typically involves advanced techniques such as HPLC, GC-MS, and NMR spectroscopy. The compound's distinct spectral signatures make it relatively easy to identify and quantify, which is crucial for quality control in industrial settings. This aspect is particularly important for manufacturers who need to ensure batch-to-batch consistency for regulatory compliance.
Storage and handling recommendations for CAS No. 855715-19-4 follow standard protocols for nitrile-containing compounds. While not classified as hazardous under normal conditions, proper ventilation and personal protective equipment are advised during laboratory-scale operations. These precautions align with the increasing emphasis on laboratory safety standards in chemical research and production facilities worldwide.
The global market for 3-chloro-5-methoxy-4-(propan-2-yloxy)benzonitrile reflects broader trends in specialty chemicals. With Asia emerging as a major production hub, supply chain dynamics and regional regulatory differences have become common discussion points among industry professionals. The compound's pricing and availability are influenced by factors ranging from raw material costs to patent landscapes in its downstream applications.
Future research directions for this compound likely include exploration of its biocatalytic transformation potential and investigation of its structure-activity relationships in various applications. As computational chemistry tools become more sophisticated, in silico modeling of this molecule and its derivatives may accelerate discovery of novel uses. These developments correspond with the current integration of artificial intelligence in chemical research workflows.
In conclusion, 3-chloro-5-methoxy-4-(propan-2-yloxy)benzonitrile (CAS No. 855715-19-4) represents an important building block in multiple industries. Its diverse applications, from agriculture to advanced materials, combined with ongoing research into its potential uses, ensure that this compound will remain relevant in the evolving landscape of specialty chemicals. The continued optimization of its synthesis and exploration of its properties align perfectly with contemporary priorities in sustainable chemistry and technological innovation.
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